NW-hydroxy-D-arginine

Nitric Oxide Synthase Stereospecificity Enzyme Kinetics

NW-hydroxy-D-arginine (CAS 139123-64-1, also referred to as Nω-hydroxy-D-arginine or D-NOHA) is the D-enantiomer of the naturally occurring NOS intermediate Nω-hydroxy-L-arginine. This hydroxylated arginine derivative, with molecular formula C6H14N4O3 and molecular weight 190.20 g/mol, is primarily employed as a stereochemical negative control in nitric oxide synthase (NOS) and arginase enzymatic studies.

Molecular Formula C6H14N4O3
Molecular Weight 190.20 g/mol
Cat. No. B12981825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNW-hydroxy-D-arginine
Molecular FormulaC6H14N4O3
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)N)CN=C(N)NO
InChIInChI=1S/C6H14N4O3/c7-4(5(11)12)2-1-3-9-6(8)10-13/h4,13H,1-3,7H2,(H,11,12)(H3,8,9,10)/t4-/m1/s1
InChIKeyFQWRAVYMZULPNK-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NW-hydroxy-D-arginine: A Stereochemical Probe for Nitric Oxide Synthase and Arginase Research


NW-hydroxy-D-arginine (CAS 139123-64-1, also referred to as Nω-hydroxy-D-arginine or D-NOHA) is the D-enantiomer of the naturally occurring NOS intermediate Nω-hydroxy-L-arginine [1]. This hydroxylated arginine derivative, with molecular formula C6H14N4O3 and molecular weight 190.20 g/mol, is primarily employed as a stereochemical negative control in nitric oxide synthase (NOS) and arginase enzymatic studies . Its defining characteristic is that, unlike its L-enantiomer, it is not a substrate for any NOS isoform, making it an essential tool for confirming the stereospecificity of NOS-catalyzed reactions [1][2].

Why L-NOHA, nor-NOHA, or D-Arginine Cannot Replace NW-hydroxy-D-arginine in Stereochemical Studies


In-class arginine derivatives cannot be freely interchanged for NW-hydroxy-D-arginine because the NOS enzyme system exhibits strict stereochemical discrimination. Nω-hydroxy-L-arginine (L-NOHA) serves as a competent substrate for all three NOS isoforms, generating nitric oxide and L-citrulline, while D-arginine is not a substrate for NOS but also lacks the Nω-hydroxy modification that characterizes the biosynthetic intermediate [1]. Nω-hydroxy-nor-L-arginine (nor-NOHA), a potent arginase inhibitor, retains substrate activity with certain NOS isoforms and thus cannot serve as a true negative control for NOS-catalyzed NO production [2]. The D-enantiomer Nω-hydroxy-D-arginine is uniquely positioned as the only compound that combines the Nω-hydroxyguanidine pharmacophore with the stereochemical configuration rendering it completely inert toward NOS catalysis, thereby fulfilling a critical role as a negative control that cannot be met by any L-enantiomer or unmodified D-arginine [1][3].

NW-hydroxy-D-arginine: Quantitative Differentiation Evidence Against Closest Analogs


NOS Substrate Stereospecificity: D-NOHA vs. L-NOHA in Macrophage NOS

In a direct head-to-head comparison using purified macrophage NO synthase, Nω-hydroxy-D-arginine (D-NOHA) showed zero substrate activity, whereas Nω-hydroxy-L-arginine (L-NOHA) was efficiently oxidized with an apparent Km of 6.6 µM and Vmax of 99 nmol·min⁻¹·mg⁻¹ [1]. Under identical assay conditions, L-NOHA and L-arginine (Km 2.3 µM, Vmax 54 µmol·min⁻¹·mg⁻¹) both supported NO production, while D-NOHA generated no detectable nitric oxide or L-citrulline product [1]. Stable isotope studies further confirmed that NOS exclusively oxidized the hydroxylated nitrogen of L-NOHA, with the D-enantiomer completely unreactive [1].

Nitric Oxide Synthase Stereospecificity Enzyme Kinetics

Inactivity of D-NOHA in Reconstituted iNOS Domain System

In a reconstituted system using isolated oxygenase and reductase domains of inducible macrophage NOS (iNOS), D-NOHA was not a substrate for NO production, while L-NOHA exhibited an apparent Km of 100 µM compared to 19 µM for native iNOS [1]. This domain-level assay confirmed that the isolated catalytic machinery retains strict stereochemical discrimination, further validating that the D-enantiomer cannot be processed even when the oxygenase and reductase domains are present in optimal ratios [1].

iNOS Enzyme Reconstitution Oxygenase Domain

Arginase Inhibitory Activity: L-NOHA vs. D-NOHA on Bovine Liver Arginase

Nω-hydroxy-L-arginine (L-NOHA) acts as a potent inhibitor of purified bovine liver arginase (BLA), with a reported Ki of 150 µM and IC50 values of 150 µM on rat liver homogenates and 450 µM on murine macrophages [1]. In the same study, the D-enantiomer (D-NOHA) was described as 'much less active,' demonstrating that arginase, like NOS, discriminates strongly between the L- and D-stereoisomers [1]. Precise IC50 or Ki values for D-NOHA were not reported, but the qualitative rank order clearly positions L-NOHA as a strong arginase inhibitor and D-NOHA as a weakly active or inactive analog [1]. This stereochemical dependency of arginase inhibition provides additional rationale for using D-NOHA when selective NOS-focused negative control is required without confounding arginase inhibition.

Arginase Inhibition Stereoselectivity Enzyme Recognition

Differential NOS Binding Modes: EPR Spectroscopic Evidence for Stereochemical Discrimination

Electron paramagnetic resonance (EPR) studies on endothelial NOS (eNOS) have demonstrated that D-arginine analogs induce distinct heme-iron coordination states compared to their L-counterparts [1]. This spectroscopic differentiation reflects fundamentally different binding geometries within the NOS active site, providing a structural basis for the observed lack of catalytic turnover with D-enantiomers [1]. While specific EPR data comparing D-NOHA and L-NOHA are not available as a published direct pairwise comparison, the broader class of D-arginine analogs consistently exhibits altered high-spin ferriheme perturbation patterns relative to L-arginine-based substrates and inhibitors [1]. This class-level evidence supports the interpretation that D-NOHA occupies the NOS active site in a non-productive orientation, consistent with its inability to undergo N-hydroxylation or subsequent NO-generating oxidation.

EPR Spectroscopy Ligand Binding Heme Environment

Stereochemical Identity Verification: Chiral Purity as a Purchasing Specification

Commercial suppliers of NW-hydroxy-D-arginine list the compound with defined stereochemistry: (2R)-2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid, IUPAC name confirming the D-configuration at the α-carbon . The enantiomeric purity is a critical procurement parameter, as contamination with even small amounts of the L-enantiomer could produce false-positive NO signals in NOS assays. While batch-specific enantiomeric excess (ee) data are typically provided in certificates of analysis rather than in published literature, the defined CAS registry number (139123-64-1) specifically denotes the D-enantiomer, distinct from L-NOHA (CAS 53054-07-2) . This differentiation in chemical registry ensures that purchasers obtain the stereochemically defined negative control rather than the bioactive L-enantiomer. Researchers should independently verify chiral purity specifications (typically ≥95% or ≥98% by HPLC) with individual vendors prior to ordering.

Chiral Purity Quality Control Procurement

High-Value Research and Procurement Scenarios for NW-hydroxy-D-arginine


Negative Control for NOS Activity Assays in Drug Discovery

In high-throughput screening campaigns for NOS inhibitors, NW-hydroxy-D-arginine serves as the stereochemical negative control to establish baseline NO production. Because L-NOHA and other L-arginine analogs may act as alternative substrates or inhibitors, D-NOHA provides a true zero-activity reference, allowing researchers to distinguish genuine NOS inhibition from assay artifacts . This application is particularly critical in fluorescence-based NO detection assays where non-specific signal can obscure inhibitory potency measurements.

Stereochemical Probe in NOS Mechanism and Crystallography Studies

NW-hydroxy-D-arginine is employed as a stereochemical probe to define the binding orientation requirements of the NOS active site. By comparing the non-productive binding of D-NOHA with the catalytic-competent binding of L-NOHA, structural biologists can map critical stereochemical determinants of substrate recognition. This application is supported by EPR evidence showing distinct heme perturbation patterns for D- vs. L-arginine analogs, as well as the complete catalytic inactivity of D-NOHA confirmed in both full-length and domain-reconstituted NOS systems .

Co-culture and In Vivo Studies Requiring Inert NOS Binding-Site Occupancy

In complex biological systems where both NOS and arginase are co-expressed (e.g., macrophage activation models, tumor microenvironment studies), D-NOHA's combination of NOS inactivity and markedly reduced arginase inhibition relative to L-NOHA makes it the preferred negative control . Researchers can use D-NOHA to account for any non-specific effects of Nω-hydroxyguanidine occupancy without triggering NO-mediated signaling cascades or confounding arginase-mediated L-arginine depletion .

Method Validation and Quality Control in Clinical NOS Biomarker Assays

For clinical chemistry laboratories developing LC-MS/MS methods to quantify NOHA (Nω-hydroxy-L-arginine) as a biomarker of NOS activity in patient samples, the D-enantiomer (NW-hydroxy-D-arginine) serves as an ideal internal standard or system suitability check. Its identical mass spectrometric properties combined with chromatographic resolvability from L-NOHA enable accurate method validation without interference from endogenous analyte . This application leverages the compound's unique stereochemical identity confirmed by its distinct CAS number and defined (2R) configuration .

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